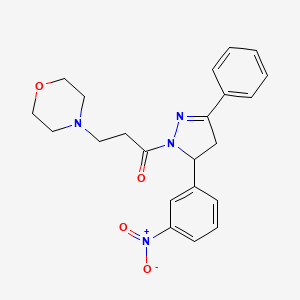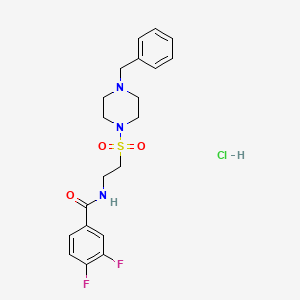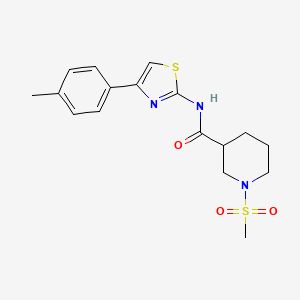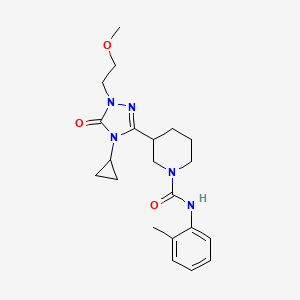
3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, also known as ENQ, is a quinazoline derivative that has gained attention in recent years due to its potential applications in scientific research. ENQ has shown promising results in various studies, particularly in the field of cancer research.
Mechanism of Action
3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione binds to the enzyme and prevents it from functioning properly, leading to DNA damage and ultimately cell death. Additionally, 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has been found to induce apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer effects, 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has been shown to have anti-inflammatory and antioxidant properties. 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has also been found to inhibit platelet aggregation, suggesting potential applications in cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is its relatively low toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has been found to be effective against drug-resistant cancer cells. However, one limitation of 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione. One area of interest is the development of more efficient synthesis methods for 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione and its potential applications in other diseases. Finally, the development of 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione-based drug delivery systems could improve the efficacy and specificity of 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione in cancer treatment.
Synthesis Methods
3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione can be synthesized through a multi-step process involving the reaction of 4-nitrobenzyl bromide with 3-(4-ethylphenyl)acrylic acid, followed by cyclization with phthalic anhydride. The final product can be obtained by recrystallization from a suitable solvent.
Scientific Research Applications
3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has shown potential as an anticancer agent, particularly in the treatment of breast cancer. Studies have shown that 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione inhibits the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has been found to be effective against drug-resistant cancer cells. 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has also been studied for its potential anti-inflammatory and antioxidant properties.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 4-nitrobenzaldehyde with 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a base to form the intermediate 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione. The intermediate is then reduced using a reducing agent to obtain the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione", "Base", "Reducing agent" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a base to form the intermediate 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reduction of the intermediate using a reducing agent to obtain the final product, 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS RN |
899900-83-5 |
Product Name |
3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C23H19N3O4 |
Molecular Weight |
401.422 |
IUPAC Name |
3-(4-ethylphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19N3O4/c1-2-16-7-11-18(12-8-16)25-22(27)20-5-3-4-6-21(20)24(23(25)28)15-17-9-13-19(14-10-17)26(29)30/h3-14H,2,15H2,1H3 |
InChI Key |
MBPSVEHZHJDXQQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Mercaptobenzo[D]oxazole-6-carboxylic acid](/img/structure/B2389740.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B2389743.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389746.png)

![N-[(2-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2389749.png)



![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide](/img/structure/B2389757.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B2389758.png)

